4-(2,4-dichlorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-DICHLOROPHENYL)-3-HYDROXY-7,7-DIMETHYL-2-PHENYL-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core with various substituents, including dichlorophenyl, hydroxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENYL)-3-HYDROXY-7,7-DIMETHYL-2-PHENYL-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production capabilities .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DICHLOROPHENYL)-3-HYDROXY-7,7-DIMETHYL-2-PHENYL-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
4-(2,4-DICHLOROPHENYL)-3-HYDROXY-7,7-DIMETHYL-2-PHENYL-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROPHENYL)-3-HYDROXY-7,7-DIMETHYL-2-PHENYL-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole Related Compound H: Shares a similar pyrazoloquinoline core but with different substituents.
Dehydroaripiprazole: An active metabolite of aripiprazole with similar structural features.
Other Quinoline Derivatives: Compounds with quinoline cores and various substituents, exhibiting diverse biological activities .
Uniqueness
Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C24H21Cl2N3O2 |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-7,7-dimethyl-2-phenyl-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C24H21Cl2N3O2/c1-24(2)11-17-20(18(30)12-24)19(15-9-8-13(25)10-16(15)26)21-22(27-17)28-29(23(21)31)14-6-4-3-5-7-14/h3-10,19,27-28H,11-12H2,1-2H3 |
InChI Key |
AJYQKMLHNZIJQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=C(C=C(C=C5)Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.